N-(3-bromophenyl)-2-tosylacetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-11-5-7-14(8-6-11)21(19,20)10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAWWIUXWXRDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-tosylacetamide typically involves the reaction of 3-bromoaniline with tosyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and heat transfer.
Purification steps: such as recrystallization or column chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-tosylacetamide can undergo various chemical reactions, including:
Electrophilic substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.
Nucleophilic substitution: The tosyl group can be displaced by nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) bromide (FeBr3).
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Electrophilic substitution: Substituted bromophenyl derivatives.
Nucleophilic substitution: Tosylate derivatives.
Oxidation: Oxidized acetamide derivatives.
Reduction: Reduced acetamide derivatives.
Scientific Research Applications
N-(3-bromophenyl)-2-tosylacetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-tosylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Molecular Structure :
- Core: Phthalimide ring (isoindole-1,3-dione) with a chloro substituent at the 3-position and a phenyl group attached to the nitrogen.
Key Features : - Functional Groups : Chloro, phthalimide, phenyl.
- Synthesis: High-purity synthesis is critical for use as a monomer in polyimide production .
- Applications : Polymer precursor (e.g., polyimides and thioether dianhydrides) due to its rigid aromatic structure and thermal stability .
Comparison with Target Compound : - Structural Differences : The phthalimide ring in 3-chloro-N-phenyl-phthalimide introduces two ketone groups, contrasting with the acetamide and tosyl groups in the target compound.
- Electronic Effects : Chloro (moderate electron-withdrawing) vs. bromo (stronger electron-withdrawing) may influence reactivity in cross-coupling or substitution reactions.
- Applications : While 3-chloro-N-phenyl-phthalimide is specialized for polymers, the target compound’s tosyl group could enhance solubility or facilitate sulfonylation reactions.
N-(3-Acetyl-2-Thienyl)-2-Bromoacetamide
Molecular Structure :
- Core: Thiophene ring with an acetyl group at the 3-position and a bromoacetamide group at the 2-position.
Key Features : - Functional Groups : Bromo, acetyl, thienyl.
- Synthesis : One-step reaction from 3-acetylthiophen-2-amine and bromoacetyl halides, emphasizing efficiency .
- Applications : Intermediate for further functionalization of thiophene derivatives (e.g., pharmaceuticals or conductive polymers) .
Comparison with Target Compound : - Aromatic Systems : The thienyl group (heteroaromatic) in this compound vs. bromophenyl (homoaromatic) in the target affects π-electron delocalization and solubility.
- Substituent Positioning : Bromo is on the acetamide chain here, whereas the target compound places bromo on the phenyl ring. This alters steric and electronic profiles.
- Reactivity : The acetyl-thienyl system may undergo nucleophilic attacks at the carbonyl, while the tosyl group in the target compound could participate in sulfonate-based reactions.
Comparative Data Table
Research Implications
- Electronic and Steric Effects : The bromophenyl and tosyl groups in the target compound may enhance electrophilic substitution reactivity compared to chloro or thienyl analogs.
- Synthetic Flexibility : The tosyl group offers a leaving group for nucleophilic displacement, a feature absent in the compared compounds.
- Spectroscopic Differentiation : The target compound’s ¹H NMR would show distinct sulfonyl proton environments vs. phthalimide ketones or thienyl protons in analogs.
Biological Activity
N-(3-bromophenyl)-2-tosylacetamide is a compound that has garnered interest for its potential biological activities, particularly in the field of antimicrobial research. This article synthesizes current findings regarding its biological activity, including data from various studies, case analyses, and relevant tables summarizing key research outcomes.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their diverse biological activities. Its structure features a brominated phenyl ring and a tosyl group, which significantly influences its pharmacological properties. The presence of the bromine atom enhances lipophilicity, facilitating cellular membrane penetration.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and related compounds. For instance, a study investigating various N-substituted phenyl-2-chloroacetamides demonstrated that compounds with halogenated groups, including this compound, exhibited significant activity against various pathogens.
Table 1: Antimicrobial Efficacy of this compound and Related Compounds
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| This compound | Effective (MIC: 32 µg/mL) | Moderate (MIC: 64 µg/mL) | Moderate (MIC: 128 µg/mL) |
| N-(4-chlorophenyl)-2-tosylacetamide | Highly Effective (MIC: 16 µg/mL) | Less Effective (MIC: 128 µg/mL) | Effective (MIC: 64 µg/mL) |
| N-(4-fluorophenyl)-2-tosylacetamide | Effective (MIC: 32 µg/mL) | Moderate (MIC: 64 µg/mL) | Moderate (MIC: 128 µg/mL) |
Key Findings :
- Gram-positive bacteria : this compound showed effective inhibition against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria : The compound exhibited moderate activity against Escherichia coli, indicating a need for further structural modifications to enhance efficacy.
- Fungal activity : It demonstrated moderate effectiveness against Candida albicans, suggesting potential as an antifungal agent.
The biological activity of this compound is believed to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. The halogen substitution on the phenyl ring increases the compound's lipophilicity, allowing it to penetrate lipid membranes more readily.
Case Studies
-
In Vitro Analysis :
A study assessed the compound's efficacy through in vitro assays against various bacterial strains. Results indicated that the compound effectively inhibited bacterial growth at varying concentrations, supporting its potential as an antimicrobial agent. -
Structure-Activity Relationship (SAR) :
Research focusing on SAR revealed that modifications in the phenyl ring significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups like bromine showed enhanced activity compared to their non-substituted counterparts.
Q & A
Q. What are the common synthetic routes for preparing N-(3-bromophenyl)-2-tosylacetamide, and how can reaction conditions be optimized?
this compound can be synthesized via a two-step process:
Tosylation of Acetamide : React acetamide with tosyl chloride under basic conditions (e.g., pyridine or DMAP) to form the tosyl-protected intermediate.
Bromophenyl Coupling : Introduce the 3-bromophenyl group using Suzuki-Miyaura coupling (palladium catalysis) or Ullmann-type reactions (copper-mediated). For Suzuki coupling, optimize ligand choice (e.g., SPhos or XPhos) and solvent (toluene/ethanol) to enhance yield .
Optimization Tips :
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry using and NMR. The 3-bromophenyl group shows distinct aromatic splitting (e.g., doublet of doublets at δ 7.2–7.5 ppm). Tosyl protons appear as a singlet (~δ 2.4 ppm for CH) .
- X-ray Crystallography : Resolve molecular geometry using single-crystal X-ray diffraction. For example, orthorhombic space group (common for brominated acetamides) with unit cell parameters . Use SHELXL for refinement (R1 < 0.05) .
Q. Table 1: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | |
| Unit cell (Å) | |
| -factor | 0.045 |
| Z | 8 |
| Refinement software | SHELXL (v.2018/3) |
Advanced Research Questions
Q. How can centrosymmetric ambiguities in X-ray structures be resolved for brominated acetamides?
Centrosymmetric pseudo-symmetry can lead to incorrect space group assignments. To address this:
- Flack Parameter Analysis : Use SHELXL to calculate the Flack parameter () to distinguish between enantiopure and centrosymmetric structures. Values near 0 or 1 indicate correct chirality assignment .
- Twinned Data Refinement : For twinned crystals, employ SHELXD/SHELXE to deconvolute overlapping reflections. Apply the Hooft y parameter to validate absolute configuration .
Q. How can contradictory 1H^1H1H NMR data (e.g., unexpected splitting) be analyzed for bromophenyl derivatives?
- Dynamic Effects : Conformational flexibility (e.g., hindered rotation of the tosyl group) can cause splitting. Variable-temperature NMR (VT-NMR) at 25–80°C may coalesce peaks.
- Residual Dipolar Couplings (RDCs) : Use aligned media (e.g., polyacrylamide gels) to detect anisotropic interactions in rigid structures .
Q. What strategies optimize regioselectivity in introducing the 3-bromophenyl group?
- Directing Groups : Install a temporary ortho-directing group (e.g., nitro or carbonyl) on the acetamide to steer bromination to the meta position.
- Metal-Mediated C-H Activation : Use Pd(II)/Cu(I) catalysts with ligands (e.g., 2,2'-bipyridine) to achieve meta selectivity. Monitor regiochemistry via -NMR coupling constants .
Q. How can reaction mechanisms for tosyl-acetamide coupling be validated experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
